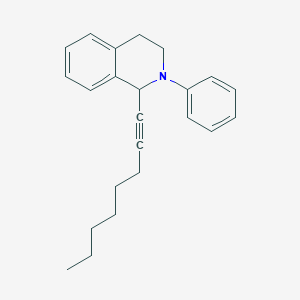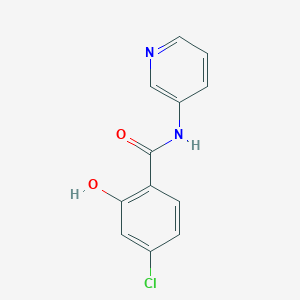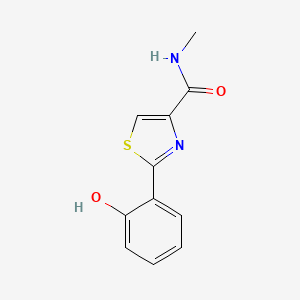![molecular formula C19H12BrF3N2O B14211008 N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide CAS No. 824953-03-9](/img/structure/B14211008.png)
N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C18H11BrF3N2O It is a complex molecule that features a bromopyridinyl group and a trifluoromethylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Coupling Reaction: The bromopyridinyl group is coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Amidation: The final step involves the formation of the benzamide moiety by reacting the intermediate with trifluoromethylbenzoic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The bromopyridinyl group can bind to certain enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a potent candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide: Similar in structure but with variations in the substituents on the pyridine or benzamide rings.
4-(Trifluoromethyl)benzylamine: Another compound with a trifluoromethyl group, used in different applications.
Uniqueness
This compound is unique due to its specific combination of bromopyridinyl and trifluoromethylbenzamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Número CAS |
824953-03-9 |
|---|---|
Fórmula molecular |
C19H12BrF3N2O |
Peso molecular |
421.2 g/mol |
Nombre IUPAC |
N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C19H12BrF3N2O/c20-17-11-12(9-10-24-17)13-5-2-4-8-16(13)25-18(26)14-6-1-3-7-15(14)19(21,22)23/h1-11H,(H,25,26) |
Clave InChI |
UYDQQMQAGNOBGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=NC=C2)Br)NC(=O)C3=CC=CC=C3C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene](/img/structure/B14210934.png)

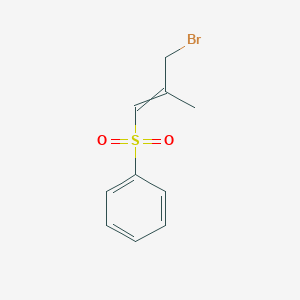
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14210954.png)
![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole](/img/structure/B14210959.png)
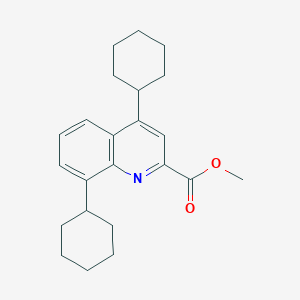
![2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14210967.png)
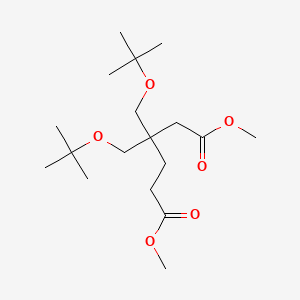
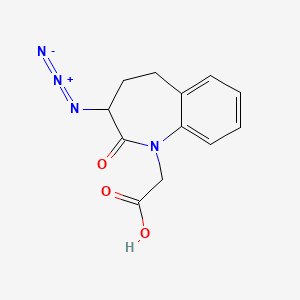
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester](/img/structure/B14210978.png)
